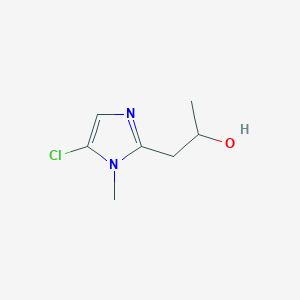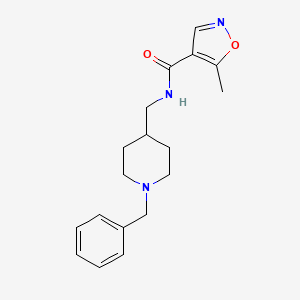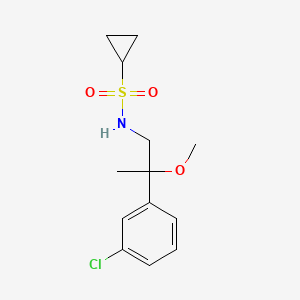
N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a cyclopropane ring, a sulfonamide group, a methoxy group, and a chlorophenyl group. These functional groups could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water, while the cyclopropane ring could influence its stability and reactivity .Applications De Recherche Scientifique
Formation and Reaction Properties
- N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclopropanesulfonamide demonstrates interesting formation and reaction properties. In a study by Jeffery and Stirling (1993), it was observed that methylenecyclopropyl sulfones, which are structurally related, do not form when treated with methanolic methoxide, indicating unique reactive characteristics of these compounds (Jeffery & Stirling, 1993).
Fungicidal Applications
- Research by Li et al. (2013) on similar compounds, N-substituted phenyl-2-acyloxycyclohexylsulfonamides, has shown promising fungicidal activity. A specific compound, N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide, exhibited better efficacy than commercial fungicides against Botrytis cinerea, a plant pathogen, suggesting potential agricultural applications for this compound (Li et al., 2013).
Synthesis and Catalysis
- The compound and its derivatives have been explored for their utility in synthesis and catalysis. For instance, Stolle et al. (1992) investigated nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, catalyzed by palladium(0), which is relevant to the synthesis processes involving cyclopropane sulfonamides (Stolle et al., 1992).
Anticancer Properties
- A related compound, 2-(N-(3-chlorophenyl)-4-methoxyphenylsulfonamido)-N-hydroxypropanamide (MPSP-001), was found to exhibit potent anti-cancer effects in vitro. This suggests that derivatives of this compound could potentially be explored for their anticancer properties (Liu et al., 2012).
Crystal Structure and Drug Development
- Köktaş Koca et al. (2015) studied the crystal structure of chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, including compounds with a 3-chlorophenyl group. These structures are of interest in the development of anticonvulsant drugs for epilepsy treatment, indicating potential medical applications for similar compounds (Köktaş Koca et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve exploring its potential applications, particularly in medicinal chemistry given the known biological activities of sulfonamides. Additionally, studies could be conducted to fully characterize its physical and chemical properties, and to optimize its synthesis process .
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-13(18-2,10-4-3-5-11(14)8-10)9-15-19(16,17)12-6-7-12/h3-5,8,12,15H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFRBZHPXYFUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1CC1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)
![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)
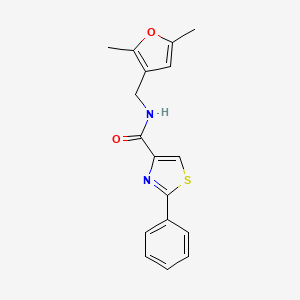
![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)
![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)
![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide](/img/structure/B2836237.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide](/img/no-structure.png)
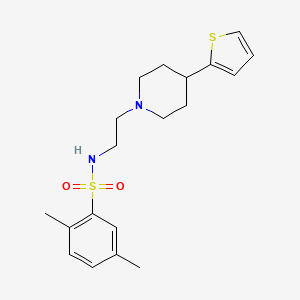
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2836241.png)
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2836243.png)
